

A Comprehensive Technical Guide to the Crystal Structure of Barium Chlorate Monohydrate

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Compound of Interest

Compound Name: *Barium chlorate*

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This technical guide provides a detailed overview of the crystal structure of **barium chlorate** monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$), a compound of interest for its oxidative properties and applications in various chemical syntheses. The following sections delineate its crystallographic parameters, key structural features, and the experimental methodologies employed in its structural determination.

Crystallographic Data

The crystal structure of **barium chlorate** monohydrate has been determined through X-ray diffraction studies. It crystallizes in the monoclinic system.^{[1][2]} The key crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c (or I2/c)
Unit Cell Dimensions	$a = 8.86 \pm 0.02 \text{ \AA}$
	$b = 7.80 \pm 0.02 \text{ \AA}$
	$c = 9.35 \pm 0.02 \text{ \AA}$
	$\beta = 93^\circ 30'$
Molecules per Unit Cell (Z)	4

Data sourced from Kartha, G. (1952).[\[3\]](#)[\[4\]](#)

Structural and Bonding Parameters

The arrangement of atoms within the unit cell reveals specific coordination environments and bonding characteristics. The chlorate ion (ClO_3^-) exhibits a distorted pyramidal geometry, and the barium ion (Ba^{2+}) is coordinated by multiple oxygen atoms from both the chlorate ions and the water molecule.

Feature	Value
Chlorate Ion (ClO_3^-) Geometry	
Mean Cl-O Bond Distance	1.57 Å
Average O-O Distance (side of oxygen triangle)	2.52 Å
Displacement of Cl from Oxygen Plane	0.45 Å
Barium Ion (Ba^{2+}) Coordination	
Coordination Number	11 (10 from ClO_3^- , 1 from H_2O)
Mean Ba-O (from ClO_3^-) Distance	2.87 Å
Ba-O (from H_2O) Distance	2.60 Å
Interatomic Distances	
Average Ba-Cl Distance	3.90 Å

Data sourced from Kartha, G. (1952).[\[3\]](#)[\[4\]](#)

Detailed Crystal Structure Description

Barium chlorate monohydrate belongs to a series of isomorphous compounds with the general formula $\text{A}(\text{BO}_3)_2 \cdot \text{H}_2\text{O}$, where A is a divalent metal and B is a halogen.[\[3\]](#)[\[4\]](#) The structure consists of barium cations (Ba^{2+}), chlorate anions (ClO_3^-), and water molecules.

The chlorate ion deviates from a perfect pyramid, presenting a distorted, low pyramidal structure.[\[3\]](#) The three oxygen atoms form a triangle with an average side length of 2.52 Å, and the chlorine atom is positioned 0.45 Å out of this plane.[\[4\]](#)

Each barium atom is surrounded by ten oxygen atoms from neighboring chlorate ions at an average distance of 2.87 Å, and one oxygen atom from a water molecule at a distance of 2.60 Å.[\[3\]](#) Furthermore, each barium atom is linked to eight chlorine atoms at an average distance of 3.90 Å, while each chlorine atom is linked to four barium atoms.[\[4\]](#)

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of **barium chlorate** monohydrate was accomplished using single-crystal X-ray diffraction techniques. The detailed methodology is outlined below.

4.1. Crystal Preparation and Mounting: Single crystals of **barium chlorate** monohydrate were grown and selected for analysis. The crystals are typically elongated, with the c-axis as the needle axis.^{[3][4]} A suitable crystal was mounted for diffraction analysis.

4.2. Data Collection:

- Instrumentation: Rotation and Weissenberg cameras were utilized for data collection.^{[3][4]}
- X-ray Source: Molybdenum (Mo) radiation was used as the X-ray source.^{[3][4]}
- Methodology:
 - Rotation and Weissenberg photographs were taken to determine the unit cell parameters and space group.^[3] The systematic absences observed (hkl for $h+k$ odd and $h0l$ for l odd) were consistent with the $I2/c$ space group, which can be transformed to the standard $C2/c$ setting.^[4]
 - For intensity measurements, multiple films were interleaved with silver foils to capture a wide dynamic range of reflection intensities.^{[3][4]}
 - The c-axis zero-level photograph was obtained using the normal-beam method.^{[3][4]}
 - The a-axis and b-axis zero-level photographs were collected using the anti-equi-inclination method.^{[3][4]}

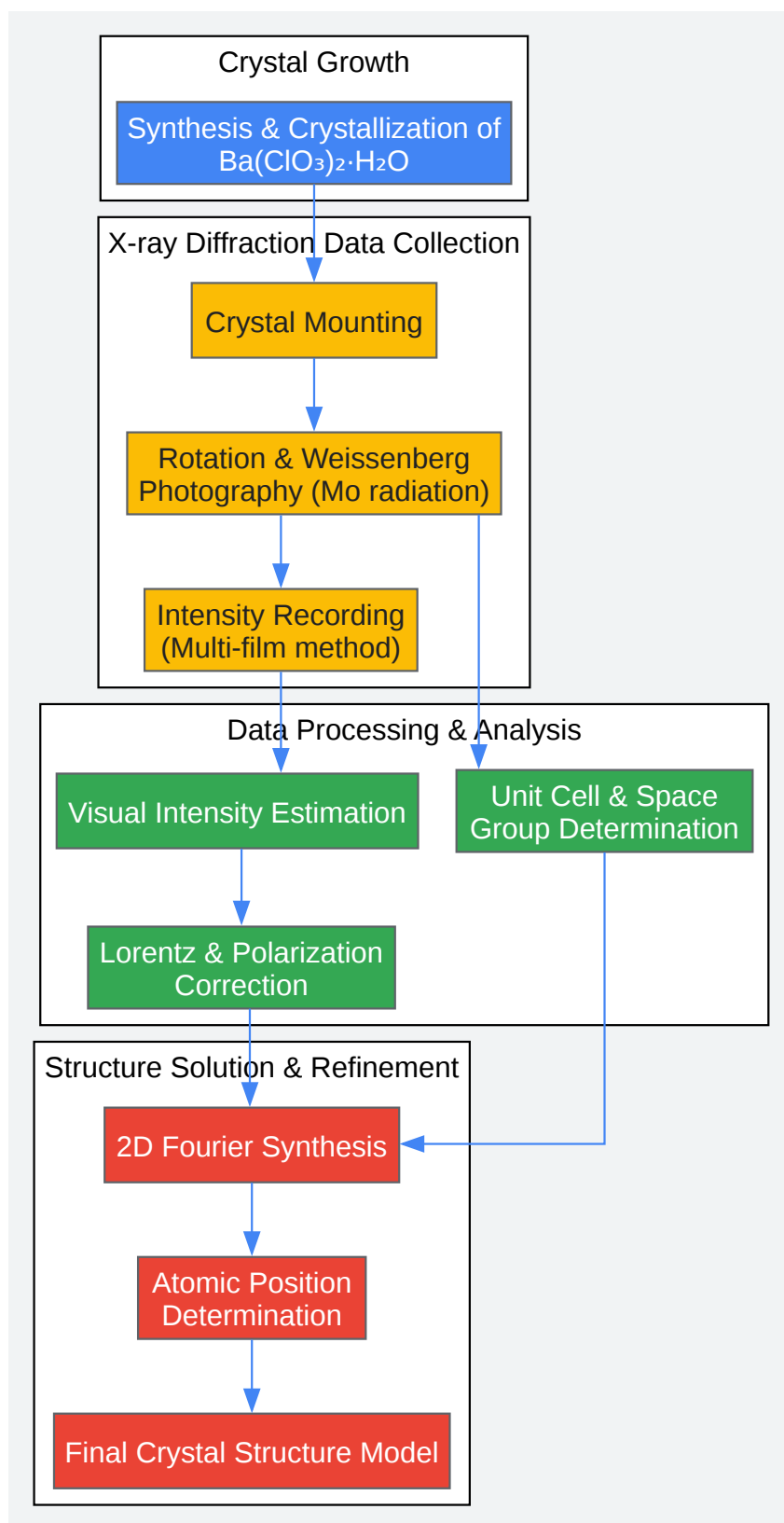
4.3. Data Processing and Structure Solution:

- Intensity Estimation: The intensities of the diffraction spots were estimated visually by comparison with a standard set of intensity spots.^{[3][4]}
- Corrections: The raw intensities were corrected for Lorentz and polarization factors.^{[3][4]}

- Structure Solution: The corrected structure amplitudes were used in two-dimensional Fourier syntheses to determine the atomic positions within the crystal lattice.^{[3][4]}

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of **barium chlorate monohydrate**.



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Experimental workflow for crystal structure determination.

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